tert-Butyl 4-acetoxyoctahydro-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-acetoxyoctahydro-1H-indole-1-carboxylate is a chemical compound with the molecular formula C15H25NO4 and a molecular weight of 283.36 g/mol . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-acetoxyoctahydro-1H-indole-1-carboxylate typically involves the use of commercially available starting materials and inexpensive reagents . One common synthetic route includes the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position to obtain a formylated intermediate.
Reduction: Reduction of the formyl group using sodium borohydride (NaBH4) in methanol to obtain an alcohol intermediate.
Protection: Protection of the alcoholic hydroxy group using tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formylation: Introduction of a formyl group into the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.
Olefination: Introduction of the TBS-protected enyne side chain at the 4-position through the Horner–Wadsworth–Emmons olefination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-acetoxyoctahydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the acetoxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the acetoxy group can yield a ketone, while reduction can yield an alcohol .
Scientific Research Applications
tert-Butyl 4-acetoxyoctahydro-1H-indole-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential anticancer and anti-inflammatory agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex natural products and pharmaceuticals.
Biological Studies: It is used in studies to understand the biological activities of indole derivatives and their mechanisms of action.
Mechanism of Action
The mechanism of action of tert-Butyl 4-acetoxyoctahydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A similar compound synthesized from 4-bromo-1H-indole with potential biological activity.
tert-Butyl 4-acetoxyoctahydro-1H-indole-1-carboxylate: Another indole derivative with similar structural features.
Uniqueness
This compound is unique due to its specific acetoxy and tert-butyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable intermediate in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C15H25NO4 |
---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
tert-butyl 4-acetyloxy-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate |
InChI |
InChI=1S/C15H25NO4/c1-10(17)19-13-7-5-6-12-11(13)8-9-16(12)14(18)20-15(2,3)4/h11-13H,5-9H2,1-4H3 |
InChI Key |
XAQGVQBGKDMCCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCC2C1CCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.